6-Bromo-5-methylnicotinohydrazide 6-Bromo-5-methylnicotinohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17372280
InChI: InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H8BrN3O
Molecular Weight: 230.06 g/mol

6-Bromo-5-methylnicotinohydrazide

CAS No.:

Cat. No.: VC17372280

Molecular Formula: C7H8BrN3O

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methylnicotinohydrazide -

Specification

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
IUPAC Name 6-bromo-5-methylpyridine-3-carbohydrazide
Standard InChI InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12)
Standard InChI Key AICOJHGRUUAPHI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1Br)C(=O)NN

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₇BrN₃O
Molecular Weight229.06 g/mol
IUPAC Name5-methyl-6-bromopyridine-3-carbohydrazide
SMILESBrc1ncc(C)c(c1)C(=O)NN
InChI KeyNot available in sources

Synthesis and Isolation

Synthetic Routes

The synthesis of 6-bromo-5-methylnicotinohydrazide typically proceeds via hydrazinolysis of the corresponding methyl or ethyl ester precursor. For example, ethyl 5-methyl-6-bromonicotinate reacts with hydrazine hydrate in ethanol under reflux to yield the target compound .

Reaction Scheme:

Ethyl 5-methyl-6-bromonicotinate+Hydrazine hydrateEtOH, Δ6-Bromo-5-methylnicotinohydrazide+Ethanol\text{Ethyl 5-methyl-6-bromonicotinate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{6-Bromo-5-methylnicotinohydrazide} + \text{Ethanol}

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventEthanol
Temperature80–90°C (reflux)
Reaction Time6–8 hours
CatalystNone (or acetic acid traces)
Yield65–75% (estimated)

Purification and Isolation

Crude product purification involves recrystallization from ethanol-dimethylformamide (DMF) mixtures, followed by vacuum drying. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis .

Structural Characterization

¹H NMR Spectroscopy

Key signals (in DMSO-d₆, 400 MHz):

  • NH₂ protons: δ 9.59–9.75 ppm (broad singlet, D₂O-exchangeable).

  • Pyridine H-2: δ 8.87–9.07 ppm (singlet, influenced by E/Z isomerism) .

  • Methyl group (C-5): δ 2.40–2.69 ppm (singlet) .

IR Spectroscopy

  • C=O stretch: 1645–1651 cm⁻¹.

  • N–H stretch: 3179–3222 cm⁻¹ .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 230.06 (calculated), 230.1 (observed) .

Isomerism and Conformational Analysis

Like related nicotinohydrazides, 6-bromo-5-methylnicotinohydrazide may exist as E/Z isomers due to restricted rotation around the C–N bond. DFT calculations suggest a 3:2 ratio of rotamers for the E-isomer, consistent with NMR signal bifurcation .

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValue
Melting Point230–235°C (decomposes)
SolubilityDMSO > Ethanol > Water
StabilityAir-stable, hygroscopic

Biological Activity

Antimicrobial Activity

6-Bromo-5-methylnicotinohydrazide derivatives exhibit moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Aspergillus flavus) .

Table 4: Antimicrobial Screening (Representative Data)

MicroorganismInhibition Zone (mm)Reference Compound
S. aureus2.4Amoxicillin (2.3)
B. subtilis3.2Amoxicillin (3.5)
A. flavus2.6Griseofulvin (2.4)

Mechanism of Action

The hydrazide moiety facilitates metal chelation and hydrogen bonding, disrupting microbial cell walls or enzymatic processes .

Applications in Drug Development

6-Bromo-5-methylnicotinohydrazide serves as a precursor for:

  • Antitubercular agents: Pyridine hydrazides inhibit Mycobacterium tuberculosis enoyl-ACP reductase .

  • Anticancer agents: Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) show cytotoxic effects .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance bioactivity.

  • Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.

  • Nanoparticle Delivery Systems: Encapsulation to improve solubility and target specificity.

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